2,2-Dichloroheptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloroheptanal is an organic compound with the molecular formula C7H12Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the second carbon of a heptanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloroheptanal can be synthesized through several methods. One common approach involves the chlorination of heptanal. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds as follows:
C7H14O+Cl2→C7H12Cl2O+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroheptanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-dichloroheptanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction with reagents such as lithium aluminum hydride (LiAlH4) can convert it to 2,2-dichloroheptanol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2,2-Dichloroheptanoic acid.
Reduction: 2,2-Dichloroheptanol.
Substitution: Various substituted heptanal derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloroheptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2,2-Dichloroheptanal exerts its effects involves its reactivity due to the presence of the aldehyde group and the electron-withdrawing chlorine atoms. These features make it a versatile intermediate in organic synthesis, capable of participating in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloropropane: A chlorinated alkane with similar reactivity but different chain length.
2,2-Dichloroethanol: A chlorinated alcohol with different functional groups.
2,2-Dichlorobutane: Another chlorinated compound with a different carbon chain length.
Uniqueness
2,2-Dichloroheptanal is unique due to its specific structure, which combines the reactivity of an aldehyde with the electron-withdrawing effects of two chlorine atoms. This combination makes it particularly useful in synthetic chemistry for creating complex molecules with desired properties.
Properties
CAS No. |
50735-71-2 |
---|---|
Molecular Formula |
C7H12Cl2O |
Molecular Weight |
183.07 g/mol |
IUPAC Name |
2,2-dichloroheptanal |
InChI |
InChI=1S/C7H12Cl2O/c1-2-3-4-5-7(8,9)6-10/h6H,2-5H2,1H3 |
InChI Key |
HWQYCCIUFQMHIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.